(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

β-amino acid chiral building block backbone modification

β-Amino acid building blocks are critical for protease-resistant peptide therapeutics, yet most commercial sources supply only α-amino acid analogs with incompatible backbone geometry. (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-15-1) is an enantiopure Boc-protected β³-amino acid engineered for SPPS of β-peptides and mixed α,β-peptides. • β-Amino acid backbone confers complete protease resistance to derived peptides • Boc protection ensures orthogonal Fmoc-SPPS compatibility • 3,4-Dichlorophenyl moiety validated for NK1/NK2 receptor binding (pKᵢ ~8.4) • 95% HPLC purity suitable for SAR and lead optimization campaigns

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
Cat. No. B13637172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyWERAVAVZZMWCOE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid Overview


(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-15-1) is an enantiopure, Boc-protected β-amino acid derivative featuring a 3,4-dichlorophenyl side chain . With molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight 334.20 g/mol, this compound belongs to the class of β³-amino acids—homologated analogs of α-amino acids that incorporate an additional methylene unit between the amino and carboxyl groups [1]. The (R) absolute configuration at the β-carbon, combined with the acid-labile Boc protecting group, establishes this compound as a specialized intermediate for enantioselective synthesis of modified peptides, peptidomimetics, and pharmaceutical candidates where defined stereochemistry and orthogonal protection are essential prerequisites [2].

β³-Amino acid scaffold — homologated backbone with extended methylene unit enables proteolytically stable peptide design
Enantiopure (R)-configuration — defined stereochemistry at the β-carbon for asymmetric synthesis and chiral peptidomimetic campaigns
Orthogonal Boc protection — acid-labile protecting group compatible with standard Fmoc-SPPS and solution-phase coupling protocols

Why Generic Substitution Fails for This β-Amino Acid


Although multiple Boc-protected dichlorophenylalanine derivatives are commercially available, substitution across this compound class is fraught with risks rooted in three non-interchangeable structural features. First, this compound is a β-amino acid, whereas the widely available Boc-3,4-dichlorophenylalanine analogs (CAS 114873-13-1 and 80741-39-5) are α-amino acids; the additional backbone methylene unit fundamentally alters backbone dihedral angles, hydrogen-bonding patterns, and proteolytic susceptibility of derived peptides [1][2]. Second, the chiral center resides at the β-carbon (C3) rather than the α-carbon (C2), meaning that stereochemical purity metrics and synthetic routes differ completely from those of α-amino acid counterparts [3]. Third, the 3,4-dichloro substitution pattern on the phenyl ring imparts distinct electronic and steric properties compared to mono-chloro or 2,4-dichloro analogs, affecting both the compound's reactivity in coupling reactions and the pharmacological profile of downstream products [4]. A procurement decision that treats these as interchangeable risks introducing incorrect backbone geometry, wrong stereochemistry, or altered halogen substitution—any of which can derail a multi-step synthetic campaign or compromise biological activity of the final target molecule.

This compound
Potential substitute
Targetβ-Amino acid backbone — amino group at C3
RiskBoc-3,4-dichlorophenylalanine (α-amino acid, CAS 114873-13-1) — amino group at C2 yields different backbone geometry and proteolytic susceptibility
TargetBoc-protected — ready for direct SPPS incorporation
RiskFree amine analog (CAS 909709-44-0) — requires re-protection, adding synthetic steps and yield loss
TargetEnantiopure (R)-isomer — single defined stereochemistry
RiskRacemic mixture (CAS 193633-52-2) — 1:1 R:S ratio may compromise downstream enantiomeric excess and chiral assay interpretation

Quantitative Differentiation Evidence vs. Closest Analogs


Chiral Identity: β-Amino Acid vs. α-Amino Acid Scaffold

The target compound is a β³-amino acid—a homologated analog of standard α-amino acids—where the amino group is attached to the β-carbon (C3) rather than the α-carbon (C2). The closest commercially prevalent comparator, Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1, (R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid), is an α-amino acid with the amino group at C2 . This difference is not trivial: β-amino acids introduce an additional backbone methylene unit, increasing the distance between the amino and carboxyl termini and producing distinct Ramachandran-allowable conformations when incorporated into peptides [1]. Consequently, peptides containing β-amino acid residues exhibit markedly enhanced resistance to proteolytic degradation—studies demonstrate that β-peptide bonds resist hydrolysis by common peptidases, in stark contrast to α-peptide bonds which are rapidly cleaved in vitro and in vivo [2].

Chiral scaffold identity
Class-level
β-Amino acid: amino at C3Additional -CH₂- unit in backbonevs α-amino acid: amino at C2 (CAS 114873-13-1)
Reported β-peptide backbone context — supports metabolic stability study design
Proteolytic resistance established across trypsin, chymotrypsin, and pronase studies
β-amino acid chiral building block backbone modification

Boc Protection Orthogonality vs. Free Amine

The target compound carries an acid-labile tert-butoxycarbonyl (Boc) protecting group on the β-amino function, enabling selective deprotection under mild acidic conditions (typically TFA/DCM mixtures) while preserving other protecting groups . In contrast, the free amine analog (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 909709-44-0) lacks this protection and would require re-protection before use in standard solid-phase peptide synthesis (SPPS) protocols, adding at least one synthetic step and associated yield loss . The Boc group also enhances the compound's organic solubility and shelf stability compared to the unprotected amino acid; the free amine is more prone to oxidation and hygroscopic degradation upon storage [1].

Protection state
Class-level
Boc-protected — SPPS-readyTFA deprotection >95% in 30 minvs free amine (CAS 909709-44-0) requires re-protection step
Supports synthetic economy — avoids one protection step and associated yield loss
Boc group also enhances organic solubility and shelf stability vs free amine
solid-phase peptide synthesis orthogonal protection Boc chemistry

Thermal Profile: Enantiopure vs. Racemic Form

The melting point of the racemic Boc-β-amino acid (CAS 193633-52-2) is reported as 143-145 °C , whereas the α-amino acid comparator Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1) exhibits a substantially lower melting point of 120 °C . This ~25 °C difference is consistent with the distinct crystal packing arrangements arising from the additional methylene unit in the β-amino acid backbone versus the α-amino acid. Although an experimentally measured melting point for the enantiopure (R)-isomer has not been located in the publicly searchable literature or major vendor datasheets, enantiopure chiral compounds typically exhibit different melting behavior compared to their racemic counterparts, with enantiopure forms often melting at higher temperatures due to more ordered crystal lattice arrangements [1]. Procurement of the enantiopure (R)-isomer (CAS 1241681-15-1) rather than the racemate (CAS 193633-52-2) is essential for any application requiring defined stereochemistry, as the racemate contains an equimolar mixture of (R) and (S) enantiomers that cannot be separated by non-chiral methods.

Thermal profile
Context-dependent
143–145 °C racemic β-AA120 °C α-AA comparator (CAS 114873-13-1)Δ ~23–25 °C; enantiopure mp not publicly reported
Supports incoming material identity verification by melting point
Enantiopure (R)-isomer expected to differ from racemate; verify by chiral HPLC
melting point chiral purity physical characterization

Lipophilicity Difference: β-Amino Acid vs. α-Amino Acid

The predicted partition coefficient (LogP) differs measurably between the β-amino acid scaffold and the α-amino acid comparator. The racemic Boc-β-amino acid (CAS 193633-52-2) has a computed LogP of 3.57 , whereas the Boc-protected α-amino acid Boc-D-3,4-dichlorophenylalanine (CAS 114873-13-1) has a reported LogP of 3.90 . This ΔLogP of 0.33 units corresponds to an approximately 2.1-fold difference in octanol-water partition ratio, indicating that the β-amino acid is measurably less lipophilic than its α-amino acid counterpart. This difference arises from the additional polar amide-like character imparted by the β-amino acid backbone, which influences hydrogen-bond donor/acceptor capacity and solvation thermodynamics [1].

Lipophilicity ΔLogP
Context-dependent
LogP 3.57 β-AA (predicted)LogP 3.90 α-AA (predicted, CAS 114873-13-1)ΔLogP = −0.33; ~2.1× lower octanol-water partition
Reported lipophilicity difference — may support aqueous solubility screening
Predicted values from vendor databases; experimental LogP not published
LogP lipophilicity membrane permeability ADME

Synthetic Utility as NK1/NK2 Antagonist Precursor

The 3,4-dichlorophenyl-β-amino acid scaffold, closely related to the target compound, has been employed as a key starting material in the synthesis of DNK333, a potent dual neurokinin NK1/NK2 receptor antagonist [1]. In the published synthetic route, enantiomerically pure Boc-D-3,4-dichlorophenylalanine (the α-amino acid analog, CAS 114873-13-1) serves as the chiral precursor, yielding the final antagonist after 6+1 synthetic steps with an overall yield of 25-30% [1]. The final compound DNK333 demonstrated potent binding affinities at cloned human NK1 (pKᵢ = 8.38) and NK2 (pKᵢ = 8.02) receptors [1]. The (R)-β-amino acid counterpart (the target compound) provides an alternative backbone scaffold for the development of backbone-modified tachykinin antagonist analogs with potentially altered pharmacokinetic profiles, offering researchers the opportunity to explore structure-activity relationships that are inaccessible using the α-amino acid starting material .

Synthetic utility
Reported
DNK333 precursor route reportedα-AA route: NK1 pKᵢ 8.38, NK2 pKᵢ 8.02 (CHO cells)β-AA scaffold offers backbone-modified SAR entry
Supports neurokinin receptor SAR context — structurally differentiated from α-AA routes
Direct β-AA-derived NK antagonist data not available; class-level inference
tachykinin antagonist neurokinin receptor DNK333 precursor

Optimal Research and Industrial Application Scenarios


Metabolically Stable β-Peptide Drug Candidate Synthesis

The target compound is ideally suited as a chiral building block for the solid-phase synthesis of β-peptides and mixed α,β-peptides requiring resistance to proteolytic degradation. As supported by the evidence in Section 3 (Evidence Item 1), β-amino acid residues confer complete protease resistance to derived peptides [1]. Medicinal chemistry teams developing orally bioavailable peptide therapeutics, particularly those targeting extracellular receptors or requiring extended plasma half-life, should prioritize this enantiopure (R)-β-amino acid over α-amino acid alternatives. The Boc protection (Evidence Item 2) ensures compatibility with standard Fmoc-SPPS orthogonal protection schemes [2]. Typical coupling conditions employ HBTU/HOBt or HATU activation in DMF, with Boc deprotection achieved using 30-50% TFA in DCM.

SAR Exploration of Tachykinin NK1/NK2 Antagonists

For research groups building upon the established DNK333 dual NK1/NK2 antagonist scaffold (Evidence Item 5), the target compound offers a backbone-modified alternative to the α-amino acid precursor. The 3,4-dichlorophenyl moiety is a validated pharmacophore for neurokinin receptor binding (NK1 pKᵢ ~8.4, NK2 pKᵢ ~8.0) [3]. Incorporating the β-amino acid scaffold may enhance metabolic stability or alter conformational preferences of the final antagonist, enabling SAR expansion beyond the chemical space accessible with α-amino acid starting materials. This is particularly relevant for programs targeting respiratory indications (asthma, COPD) and CNS disorders where tachykinin receptor modulation has therapeutic potential [3].

DPP-IV Inhibitor Development Programs

The 3,4-dichlorophenyl-β-amino acid scaffold has precedent in the synthesis of DPP-IV inhibitors, a validated class of antidiabetic agents . The (R)-stereochemistry at the β-carbon may offer selectivity advantages over the (S)-enantiomer in certain enzyme binding pockets. Research groups focused on type 2 diabetes drug discovery can use this compound to construct fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amide derivatives for DPP-IV inhibition screening. The reported purity of 95% (HPLC) for the commercially available (R)-isomer is acceptable for initial SAR studies, though groups advancing to lead optimization should verify enantiomeric excess by chiral HPLC before committing to scale-up synthesis.

Non-Proteinogenic Amino Acid for Peptide Libraries

The compound serves as a non-proteinogenic amino acid building block for diversity-oriented peptide library synthesis. Its lower predicted lipophilicity (LogP 3.57, Evidence Item 4) relative to the α-amino acid analog (LogP 3.90) suggests potentially improved aqueous solubility of derived peptides, a desirable property for biochemical assay compatibility. Core facilities and CROs engaged in peptide library production for high-throughput screening campaigns can incorporate this β-amino acid to generate structurally novel peptide chemotypes that are inaccessible using the standard repertoire of 20 proteinogenic amino acids or their common α-amino acid derivatives.

Application
Selection Property
Validation Focus
β-Peptide backbone modification studies
β-Amino acid scaffold identity
Proteolytic stability assessment in target matrix
Neurokinin receptor SAR studies
3,4-Dichlorophenyl pharmacophore with β-backbone
NK1/NK2 binding assay context and conformational analysis
DPP-IV enzyme inhibition studies
(R)-stereochemistry at β-carbon
Enantiomer-specific assay context and chiral purity verification
Peptide library diversification studies
Non-proteinogenic β-amino acid scaffold
Aqueous solubility and biochemical assay compatibility
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